molecular formula C8H10ClN B8750720 2-Chloro-5-ethylaniline CAS No. 3843-87-6

2-Chloro-5-ethylaniline

Cat. No.: B8750720
CAS No.: 3843-87-6
M. Wt: 155.62 g/mol
InChI Key: ULULPRKXYHJKRA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylaniline (IUPAC name: 5-chloro-2-ethylaniline) is an aromatic amine derivative characterized by a chloro (-Cl) substituent at the 5-position and an ethyl (-C₂H₅) group at the 2-position of the aniline ring.

Properties

CAS No.

3843-87-6

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-5-ethylaniline

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3

InChI Key

ULULPRKXYHJKRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-chloro-5-ethylaniline with structurally related compounds based on substituent type, position, and functional properties:

Compound Name Substituents Molecular Formula Key Functional Groups CAS Number
This compound 5-Cl, 2-C₂H₅ C₈H₁₀ClN Amine, Chloro, Ethyl Not provided
5-Chloro-2-methylaniline 5-Cl, 2-CH₃ C₇H₈ClN Amine, Chloro, Methyl Not provided
5-Chloro-2-hydroxyaniline 5-Cl, 2-OH C₆H₆ClNO Amine, Chloro, Hydroxyl 95-85-2
5-Chloro-2-(4-ethylpiperazin-1-yl)aniline 5-Cl, 2-(4-ethylpiperazinyl) C₁₂H₁₈ClN₃ Amine, Chloro, Piperazine Not provided
Ethyl 2-(benzylamino)-5-chloronicotinate 5-Cl, 2-(benzylamino), ester C₁₅H₁₅ClN₂O₂ Ester, Benzylamino, Chloro 1706429-08-4

Physicochemical Properties

  • Lipophilicity :

    • The ethyl group in this compound increases lipophilicity (logP ~2.8 estimated) compared to 5-chloro-2-methylaniline (logP ~2.3) . This property enhances solubility in organic solvents, favoring applications in hydrophobic environments.
    • The hydroxyl group in 5-chloro-2-hydroxyaniline reduces logP (~1.5) due to hydrogen bonding, improving water solubility .
  • Reactivity :

    • Ethyl and methyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, the ethyl group’s steric bulk may slow reactions compared to methyl .
    • The hydroxyl group in 5-chloro-2-hydroxyaniline introduces acidity (pKa ~9–10), enabling pH-dependent solubility and reactivity .

Key Research Insights

  • Substituent Position Effects :
    Chlorine at the 5-position (meta to the amine) reduces electron density at the para position, directing further substitutions to specific sites. This positional specificity is critical in designing bioactive molecules .

  • Biological Activity : Piperazine-containing analogs (e.g., ) exhibit improved blood-brain barrier penetration compared to ethyl or methyl derivatives, highlighting substituent-dependent pharmacokinetics.

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